molecular formula C12H13N B1309228 2-(Naphthalen-2-yl)ethanamine CAS No. 2017-68-7

2-(Naphthalen-2-yl)ethanamine

Cat. No. B1309228
CAS RN: 2017-68-7
M. Wt: 171.24 g/mol
InChI Key: ZOBYXAWBGJRPRG-UHFFFAOYSA-N
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Patent
US07157488B2

Procedure details

Combine naphth-2-ylacetonitrile (1.0 g, 6.0 mmol) and nickel(II) chloride hexahydrate (0.7 g, 3.0 mmol) and tetrahydrofuran (30 ml). Add dropwise borane-tetrahydrofuran complex, 1M solution in tetrahydrofuran (24.0 ml, 24.0 mmol). After 1 hour, evaporate to give a residue. Chromatograph on silica gel eluting with 8:2 EtOAc:MeOH+2% NH4OH) to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.7 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][C:12]#[N:13].O1CCCC1.CCOC(C)=O>O.O.O.O.O.O.[Ni](Cl)Cl.CO>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][NH2:13] |f:3.4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)CC#N
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
24 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0.7 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Ni](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
to give a residue

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.